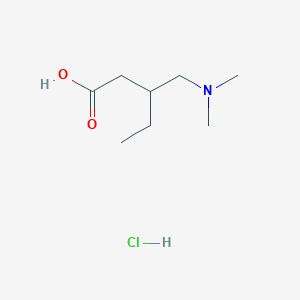

![molecular formula C18H14F4N2OS B2684911 [2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone CAS No. 851865-98-0](/img/structure/B2684911.png)

[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

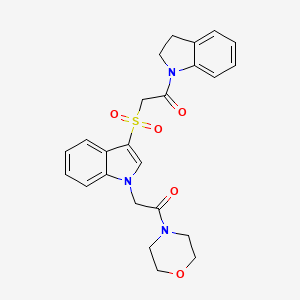

The compound is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains fluorophenyl and trifluoromethylphenyl groups .

Molecular Structure Analysis

The compound contains an imidazole ring linked to a benzene ring through a carbon-carbon bond . It also contains fluorophenyl and trifluoromethylphenyl groups .Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature . It’s expected to have good solubility in polar solvents due to the presence of the imidazole ring .Scientific Research Applications

Microwave-Assisted Fries Rearrangement

A study by Moreno-Fuquen et al. (2019) describes an efficient approach for regioselective synthesis of related compounds through microwave-assisted Fries rearrangement. This process involves catalyst- and solvent-free conditions, focusing on the synthesis of fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide. This synthesis method could be relevant for producing compounds with similar structures.

Fluorination of Fluorophores

Woydziak et al. (2012) explored the synthesis of fluorinated benzophenones and related compounds Woydziak et al. (2012). They developed a method that provides scalable access to fluorinated analogues of various fluorophores. This research is significant for understanding how the fluorination of similar compounds can enhance their photostability and spectroscopic properties.

Synthesis of Ciproxifan

Stark (2000) discusses the synthesis of Ciproxifan, a novel histamine H3-receptor antagonist Stark (2000). The synthesis involves SNAr reactions for acylated fluoroaromatics, which may provide insights into the synthesis pathways for related fluoroaromatic compounds.

Synthesis and Biological Activities

Wang et al. (2015) synthesized a series of N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups Wang et al. (2015). This research highlights the biological activities, such as herbicidal and insecticidal properties, of compounds with similar structures.

Antimycobacterial Activity

Ali and Yar (2007) evaluated the antimycobacterial activities of novel phenyl-1-phenyl-4,5-dihydro-1H-3-pyrazolyl derivatives Ali and Yar (2007). This research is significant for understanding the potential antimicrobial properties of structurally related compounds.

Synthesis and Optical Properties

Volpi et al. (2017) synthesized a series of imidazo[1,5-a]pyridine derivatives Volpi et al. (2017). They investigated the relationship between the chemical structure and optical properties of these compounds, which is relevant for understanding the optical characteristics of similar molecular structures.

Synthesis and Docking Studies

Shahana and Yardily (2020) conducted synthesis, spectral characterization, DFT, and docking studies of thiazolyl methanone derivatives Shahana and Yardily (2020). This research provides insights into the structural optimization and potential biological activities of related compounds.

Mechanism of Action

Target of Action

The compound contains an imidazole ring, which is a common structural motif in many biologically active molecules. Imidazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels .

Mode of Action

The exact mode of action would depend on the specific target the compound interacts with. Generally, imidazole derivatives can act as inhibitors, activators, or modulators of their target proteins, altering their function and leading to downstream effects .

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. Imidazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and physicochemical properties. Generally, the presence of functional groups like fluorophenyl and trifluoromethyl could influence the compound’s lipophilicity, solubility, and stability, which in turn could affect its absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound acts as an inhibitor of a particular enzyme, it could lead to a decrease in the production of certain metabolites, affecting cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of the environment, as changes in pH could influence the ionization state of the compound, potentially affecting its interaction with its target .

Properties

IUPAC Name |

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2OS/c19-15-7-1-12(2-8-15)11-26-17-23-9-10-24(17)16(25)13-3-5-14(6-4-13)18(20,21)22/h1-8H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAVOMDWMGWCQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

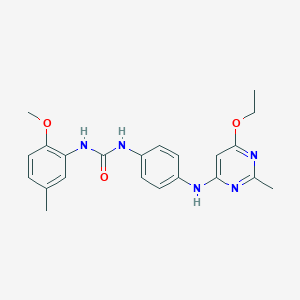

![N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2684828.png)

![1-(2-Chlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2684830.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2684832.png)

![(2E)-2-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidenehydrazinylidene]-1,2-diphenylethanone](/img/structure/B2684838.png)

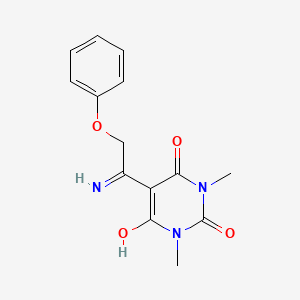

![8-(2-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2684839.png)

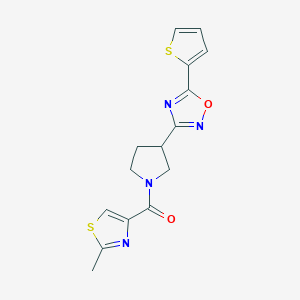

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2684842.png)

![N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B2684844.png)

![4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)